4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine
CAS No.: 1546083-42-4
Cat. No.: VC3114956
Molecular Formula: C11H7Cl2FN2
Molecular Weight: 257.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1546083-42-4 |
|---|---|
| Molecular Formula | C11H7Cl2FN2 |
| Molecular Weight | 257.09 g/mol |
| IUPAC Name | 4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 |
| Standard InChI Key | HTSYLSNTRHUQES-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |
Introduction
Chemical Structure and Properties
Chemical Identity
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine possesses specific chemical identifiers that distinguish it from other related compounds. The following table summarizes its key identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 1546083-42-4 |
| Molecular Formula | C₁₁H₇Cl₂FN₂ |
| Molecular Weight | 257.09 g/mol |
| IUPAC Name | 4-chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine |
| Standard InChI | InChI=1S/C11H7Cl2FN2/c1-6-15-10(5-11(13)16-6)8-3-2-7(14)4-9(8)12/h2-5H,1H3 |
| Standard InChIKey | HTSYLSNTRHUQES-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)C2=C(C=C(C=C2)F)Cl |
This compound features a molecular structure containing 11 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 nitrogen atoms, resulting in its C₁₁H₇Cl₂FN₂ formula.
Physical Properties
While specific experimental data on the physical properties of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine is limited in the scientific literature, certain properties can be inferred based on its structural characteristics and comparison with similar compounds:
| Property | Expected Characteristics |
|---|---|
| Physical State | Crystalline solid at room temperature |
| Appearance | Likely white to off-white powder |
| Solubility | Soluble in common organic solvents (DMSO, chloroform, methanol); limited water solubility |
| Stability | Stable under normal conditions; potentially moisture-sensitive due to reactive chlorine at position 4 |
| LogP | Approximately 3.5-4.5 (indicating moderate lipophilicity) |
| Melting Point | Expected range: 90-130°C (based on similar halogenated pyrimidines) |
These properties make the compound suitable for various synthetic applications where controlled reactivity and specific solubility profiles are desirable .
Structural Characteristics
The molecular architecture of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine consists of several key structural elements:
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A pyrimidine core with nitrogen atoms at positions 1 and 3
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A methyl group at position 2 of the pyrimidine ring
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A chlorine atom at position 4 of the pyrimidine ring
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A 2-chloro-4-fluorophenyl substituent at position 6 of the pyrimidine ring
Synthesis and Chemical Reactions
Key Reactions
The 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine molecule can participate in various chemical transformations, primarily through reactions at the chlorine-bearing carbon (C-4) of the pyrimidine ring:
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Nucleophilic Aromatic Substitution Reactions:
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Reaction with amines to form amino-substituted derivatives
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Reaction with alcohols to yield alkoxy-substituted compounds
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Reaction with thiols to produce thioether derivatives
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Cross-Coupling Reactions:
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Suzuki coupling with boronic acids to introduce carbon-based substituents
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Buchwald-Hartwig amination for direct C-N bond formation
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Sonogashira coupling with terminal alkynes
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Reduction Reactions:
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Catalytic hydrogenation to remove the chlorine at position 4
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Selective reduction to modify functional groups
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C-H Functionalization:
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Potential functionalization of the methyl group at position 2 through various methodologies
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These reactions can be employed to create libraries of derivatives with tailored properties for specific applications .
Comparative Analysis with Similar Compounds
Comparing 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine with structurally related compounds provides valuable insights into structure-property relationships:
These comparisons highlight how subtle structural modifications can significantly impact the chemical, physical, and potentially biological properties of pyrimidine derivatives.
Future Prospects and Challenges
The development and application of 4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidine present both opportunities and challenges:
Future Research Directions:
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Structure-Activity Relationship Studies: Systematic modification of the substituents to optimize properties for specific applications, particularly focusing on the effects of different halogen patterns.
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Synthetic Methodology Development: Exploration of more efficient and selective synthetic routes, potentially employing modern transition metal catalysis or flow chemistry approaches.
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Biological Screening Programs: Comprehensive evaluation of potential biological activities across multiple therapeutic areas, with a focus on cancer, infectious diseases, and inflammatory conditions.
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Computational Studies: Molecular modeling to predict binding interactions with potential biological targets and guide rational design of derivatives.
Challenges:
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Synthetic Accessibility: Developing scalable, cost-effective synthetic routes with high selectivity for industrial applications.
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Physicochemical Optimization: Balancing lipophilicity, aqueous solubility, and metabolic stability for potential pharmaceutical applications.
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Toxicological Considerations: Addressing potential toxicity concerns associated with halogenated compounds, particularly for long-term or high-dose applications.
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Intellectual Property Landscape: Navigating existing patents and identifying novel chemical space for proprietary developments.
Addressing these challenges will require interdisciplinary collaboration between synthetic chemists, medicinal chemists, computational scientists, and biologists .
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